4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one
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Overview
Description
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
4-(2-(4-Bromophenoxy)ethyl)piperazin-2-one: This compound has a similar structure but with an ethyl group instead of an acetyl group, leading to different chemical properties and applications.
Norfloxacin-thiazolidinedione hybrids: These compounds combine piperazine with thiazolidinedione, showing enhanced antimicrobial activity compared to the parent molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13BrN2O3 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-1-3-10(4-2-9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
InChI Key |
YDBZZRVDAZWGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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